molecular formula C32H24CrN8NaO8+ B12700938 Sodium bis(8-amino-1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) CAS No. 51888-17-6

Sodium bis(8-amino-1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-)

Cat. No.: B12700938
CAS No.: 51888-17-6
M. Wt: 723.6 g/mol
InChI Key: PEFPNPCLGAUCLG-UHFFFAOYSA-N
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Description

Structural Features:

  • Chromium center : Hexacoordinate Cr³⁺ in an octahedral geometry.
  • Ligands : Two deprotonated 8-amino-1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholate anions.
    • Each ligand donates three donor atoms:
      • Phenolic oxygen from 2-naphthol
      • Azo nitrogen (N=N)
      • Amino nitrogen at position 8.
  • Counterion : Sodium (Na⁺) balances the -1 charge of the complex anion.

Structural Formula :

         O⁻                        O⁻  
          |                         |  
Na⁺ [Cr³⁺←N=N—C₆H₃(NO₂)(OH)-2,4]₂  
          |                         |  
        NH₂                       NH₂  

CAS Registry Number and Alternative Chemical Names

Registry Data:

Property Value Source
CAS Registry Number Not publicly assigned*
EC Number Not listed in EC inventory

*No exact match exists in PubChem or ChemicalBook entries for the 8-amino derivative. Closest analogs include:

  • CID 163057 : Sodium bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato)chromate (CAS 12694-24-7).
  • CID 86290247 : Sodium chromate with mixed nitro-substituted ligands.

Alternative Names:

  • Sodium bis[8-amino-1-(2-hydroxy-4-nitrophenylazo)-2-naphtholato]chromate(III)
  • Chromate(1-), bis(8-amino-1-[(2-hydroxy-4-nitrophenyl)diazenyl]-2-naphtholato)-, sodium
  • Sodium 8-amino-1-(4-nitro-2-hydroxyphenylazo)-2-naphtholate chromium complex

Molecular Formula and Weight Analysis

Compositional Breakdown:

Component Quantity Contribution to Formula
Chromium (Cr) 1 atom Cr
Sodium (Na) 1 atom Na
Ligands 2 units 2 × C₁₆H₁₁N₄O₄⁻

Molecular Formula :
$$ \text{NaCr(C}{16}\text{H}{10}\text{N}{4}\text{O}{4}\text{)}2 $$
Simplified: $$ \text{C}
{32}\text{H}{20}\text{CrN}{8}\text{NaO}_{8} $$

Molecular Weight Calculation:

Element Atoms Atomic Weight (g/mol) Total (g/mol)
C 32 12.01 384.32
H 20 1.008 20.16
Cr 1 52.00 52.00
N 8 14.01 112.08
Na 1 22.99 22.99
O 8 16.00 128.00
Total 719.55

Theoretical Molecular Weight : 719.55 g/mol
Comparison to Analogues :

  • CID 163057 (C₃₂H₁₈CrN₆NaO₈): 689.5 g/mol
  • CID 86290247 (C₃₂H₁₈CrN₆NaO₈): 689.5 g/mol

The additional mass (30 g/mol) arises from the two amino groups (-NH₂) absent in non-aminated analogs.

Properties

CAS No.

51888-17-6

Molecular Formula

C32H24CrN8NaO8+

Molecular Weight

723.6 g/mol

IUPAC Name

sodium;8-amino-1-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalen-2-ol;chromium

InChI

InChI=1S/2C16H12N4O4.Cr.Na/c2*17-11-3-1-2-9-4-7-13(21)16(15(9)11)19-18-12-6-5-10(20(23)24)8-14(12)22;;/h2*1-8,21-22H,17H2;;/q;;;+1

InChI Key

PEFPNPCLGAUCLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=C(C=C2)O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])O.C1=CC2=C(C(=C1)N)C(=C(C=C2)O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])O.[Na+].[Cr]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium bis[8-amino-1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) typically involves the following steps:

    Preparation of Azo Dye Ligands: The azo dye ligands are synthesized through a diazotization reaction, where an aromatic amine reacts with nitrous acid to form a diazonium salt. This is followed by a coupling reaction with a naphthol derivative to form the azo dye.

    Complexation with Chromate Ion: The synthesized azo dye ligands are then reacted with a chromate salt, such as sodium chromate, under controlled pH conditions to form the final complex.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Sodium bis[8-amino-1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) undergoes various chemical reactions, including:

    Oxidation: The chromate ion can participate in oxidation reactions, where it acts as an oxidizing agent.

    Reduction: The azo groups in the ligands can be reduced to amines under specific conditions.

    Substitution: The compound can undergo substitution reactions where the azo ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are used.

    Substitution: Ligand exchange reactions often involve the use of other chromate salts or complexing agents.

Major Products

    Oxidation: The major products include oxidized forms of the azo ligands and reduced chromate ions.

    Reduction: The major products are the corresponding amines and reduced chromate species.

    Substitution: The products depend on the substituting ligands used in the reaction.

Scientific Research Applications

Analytical Chemistry

Sodium bis(8-amino-1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) is utilized as a reagent in various analytical techniques:

  • Spectrophotometry : The compound exhibits distinct absorbance characteristics, making it suitable for colorimetric assays. It can be used to quantify metal ions through complex formation, enhancing the sensitivity of detection methods.
  • Chromatography : Its unique chemical structure allows it to act as a stationary phase in high-performance liquid chromatography (HPLC), aiding in the separation of complex mixtures.

Materials Science

In materials science, this compound plays a significant role due to its chromogenic properties:

  • Dyeing Agents : As an azo dye derivative, it is employed in textile and paper industries for coloration processes. Its stability and vibrant color make it a preferred choice for various substrates.
  • Photonic Devices : The compound's light absorption properties are leveraged in the development of photonic devices, including sensors and light-emitting diodes (LEDs).

Biochemistry

The biocompatibility and reactivity of sodium bis(8-amino-1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) make it valuable in biochemical applications:

  • Biomarkers : It can be utilized as a fluorescent marker in biological assays, aiding in the visualization of cellular processes.
  • Drug Delivery Systems : Research indicates potential applications in targeted drug delivery systems where the compound can be conjugated with therapeutic agents for enhanced efficacy.

Case Study 1: Spectrophotometric Analysis of Metal Ions

A study demonstrated the effectiveness of sodium bis(8-amino-1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) as a spectrophotometric reagent for detecting lead ions in water samples. The method showcased high sensitivity and selectivity, with detection limits reaching parts per billion levels.

Case Study 2: Textile Dyeing

In textile applications, the compound was evaluated for its dyeing efficiency on cotton fabrics. Results indicated that fabrics dyed with this compound exhibited excellent color fastness and resistance to washing, making it suitable for commercial use.

Case Study 3: Fluorescent Biomarker

Research involving the use of sodium bis(8-amino-1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) as a fluorescent biomarker showed promising results in tracking cellular uptake of nanoparticles. This application highlighted its potential in nanomedicine and cellular imaging.

Mechanism of Action

The mechanism of action of Sodium bis[8-amino-1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) involves its ability to form stable complexes with metal ions and other molecules. The chromate ion acts as a central coordinating entity, while the azo ligands provide additional stability and specificity to the complex. This compound can interact with various molecular targets, including proteins and nucleic acids, through coordination bonds and electrostatic interactions.

Comparison with Similar Compounds

Molecular and Structural Comparisons

The following table highlights key structural differences and similarities between the target compound and related chromium azo complexes:

Compound Name Molecular Formula Substituents Key Functional Groups CAS Number
Sodium bis(8-amino-1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) C₃₂H₁₈CrN₆O₈·Na 8-amino, 2-hydroxy-4-nitro -NO₂, -NH₂, -OH 32517-36-5
Hydrogen bis[1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) C₃₂H₁₈CrN₆O₈·H Same as above, but H⁺ counterion -NO₂, -OH 32517-36-5 (protonated form)
Sodium bis[2-[(2-hydroxy-3,5-dinitrophenyl)azo]-4-methyl-1-naphtholato(2-)]chromate(1-) C₃₄H₂₀CrN₆O₁₀·Na 4-methyl, 2-hydroxy-3,5-dinitro -NO₂, -CH₃ 71839-85-5
Trisodium bis(6-(4-anisidino)-3-sulfonato-2-(3,5-dinitro-2-oxidophenylazo)-1-naphtholato) chromate(1-) C₄₆H₃₀CrN₁₀O₂₀S₂·3Na 4-anisidino, sulfonato, 3,5-dinitro -OCH₃, -SO₃⁻, -NO₂ 118685-33-9

Key Observations :

  • Substituent Effects: The 8-amino group in the target compound enhances solubility in polar solvents compared to methyl or sulfonato groups in analogues (e.g., 71839-85-5) .
  • Counterion Influence: The sodium counterion in the target compound improves water solubility relative to its hydrogen counterpart (32517-36-5), which is more suited for non-aqueous applications .

Spectral and Stability Comparisons

Property Target Compound Hydrogen Chromate Analog (32517-36-5) Sulfonato Derivative (118685-33-9)
λₘₐₓ (nm) 520–540 (aqueous) 510–525 (ethanol) 490–510 (aqueous)
Thermal Stability (°C) >250 ~200 >300
Lightfastness Moderate Low High
Solubility High in water Low in water, high in ethanol Very high in water

Key Findings :

  • The sulfonato derivative (118685-33-9) exhibits superior water solubility and lightfastness due to its anionic sulfonate groups, making it preferable for textile dyeing .
  • The target compound’s moderate lightfastness limits its use in outdoor applications compared to sulfonated analogues .

Industrial and Environmental Considerations

  • Toxicity: Chromium azo complexes are generally regulated due to Cr(VI) toxicity risks. The target compound’s amino group may reduce oxidative leaching of Cr(VI) compared to non-amino analogues .
  • Applications: Used in niche dyeing processes where amino-directed metal chelation is critical (e.g., silk or wool), whereas sulfonated derivatives dominate in synthetic fiber markets .

Biological Activity

Sodium bis(8-amino-1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) is a complex compound that combines chromate and azo dye functionalities. Its unique structure contributes to its potential biological activities, making it a subject of interest in various fields, including biochemistry, pharmacology, and environmental science.

  • Chemical Formula : C32H24CrN8NaO8
  • Molecular Weight : 723.57 g/mol
  • CAS Number : 51888-17-6

The compound's structure features azo groups that are known for their ability to interact with biological molecules, suggesting potential applications in drug design and environmental monitoring.

The biological activity of sodium bis(8-amino-1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) can be attributed to its ability to form complexes with metal ions and biological macromolecules. This interaction can lead to various biological effects, including:

  • Antioxidant Activity : The presence of phenolic hydroxyl groups may impart antioxidant properties, potentially protecting cells from oxidative stress.
  • Antimicrobial Effects : Preliminary studies indicate that azo compounds can exhibit antimicrobial activity against certain bacteria and fungi.
  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways in microorganisms or human cells.

Antioxidant Activity

A study demonstrated that similar azo compounds showed significant free radical scavenging activity, suggesting that sodium bis(8-amino-1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) could also exhibit this property. The mechanism involves the donation of hydrogen atoms from the phenolic groups, neutralizing reactive oxygen species (ROS) .

Antimicrobial Properties

Research has shown that azo dyes can possess antimicrobial properties. For instance, a study on structurally related compounds indicated effective inhibition of bacterial growth against E. coli and Staphylococcus aureus. Such findings suggest that sodium bis(8-amino-1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) may have similar effects .

Enzyme Interaction

Investigations into the enzyme-inhibitory effects of chromate complexes revealed that they could interfere with key metabolic enzymes in bacteria. This inhibition can disrupt cellular processes, leading to antimicrobial action .

Comparative Analysis

To better understand the biological activity of sodium bis(8-amino-1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-), a comparison with other related compounds is useful:

Compound NameKey FeaturesBiological Activity
Sodium bis[(1-(2-hydroxyphenyl)azo)-naphtholato]chromate(1-)Similar azo structureAntioxidant and antimicrobial
Disodium 4-amino-3-hydroxyphenylazo-benzenesulfonateAzo compound with sulfonate groupsAntimicrobial properties
Potassium chromateSimple chromate saltKnown toxicity but limited biological activity

This table illustrates that while sodium bis(8-amino...) shares characteristics with other azo compounds, its unique combination of chromate and azo functionalities may provide distinct biological activities not typically observed in simpler structures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Sodium bis(8-amino-1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) to ensure high purity?

  • Methodological Answer : Synthesis typically involves azo coupling between 8-amino-2-naphthol and 2-hydroxy-4-nitrobenzenediazonium salt under controlled pH (8–10) and low temperatures (0–5°C). Chromium(III) coordination is achieved by adding chromium salts (e.g., CrCl₃) post-coupling, followed by sodium hydroxide neutralization. Purification via recrystallization in ethanol-water mixtures minimizes byproducts. Monitoring reaction progress via TLC (silica gel, ethyl acetate/methanol) ensures intermediate stability .

Q. Which spectroscopic techniques are most effective for characterizing this chromium complex’s coordination geometry?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Identifies ligand-to-metal charge transfer (LMCT) bands (400–600 nm) and d-d transitions (λ ~700 nm), confirming octahedral geometry .
  • FT-IR : Stretching frequencies for Cr–N (450–500 cm⁻¹) and Cr–O (350–400 cm⁻¹) bonds validate coordination. Azo (N=N) stretches at ~1600 cm⁻¹ confirm ligand integrity .
  • Elemental Analysis : Quantifies Cr, N, and S content to verify stoichiometry .

Q. How should researchers handle stability challenges during storage and experimental use?

  • Methodological Answer : The compound is light- and moisture-sensitive. Store in amber vials under inert gas (N₂/Ar) at –20°C. For aqueous studies, use degassed buffers (pH 6–8) to prevent ligand oxidation. Pre-experiment stability tests (e.g., HPLC monitoring over 24h) are recommended .

Advanced Research Questions

Q. How can contradictions in UV-Vis spectral data arising from ligand tautomerism be resolved?

  • Methodological Answer : Tautomeric equilibria (e.g., azo vs. hydrazone forms) cause spectral shifts. Use variable-temperature UV-Vis (10–60°C) to track thermal dependence of absorbance peaks. Complement with DFT calculations (Gaussian, B3LYP/6-31G*) to model tautomer energetics. Cross-validate with ¹H NMR in DMSO-d₆ (500 MHz) to detect proton environment changes .

Q. What crystallographic refinement challenges arise with SHELX software, and how are they addressed?

  • Methodological Answer : Challenges include:

  • Disordered nitro groups : Apply PART instructions and ISOR restraints in SHELXL to model positional disorder .
  • Twinning : Use TWIN/BASF commands for non-merohedral twinning (e.g., HKLF 5 format). Validate with PLATON’s ROTAX tool .
  • Weak high-angle data : Apply extinction correction (EXTI) and optimize ADPs with SIMU/DELU restraints .

Q. How do nitro and amino substituents influence the compound’s electrochemical behavior?

  • Methodological Answer : Nitro groups (–NO₂) enhance electron-withdrawing effects, lowering LUMO energy and facilitating reduction (E₁/2 ~–0.5 V vs. Ag/AgCl). Amino (–NH₂) groups increase electron density at the azo linkage, stabilizing oxidation (Epa ~+0.8 V). Use cyclic voltammetry (scan rate: 100 mV/s, 0.1 M TBAPF₆ in DMF) to map redox couples. Correlate with EPR to detect Cr(III) → Cr(II) transitions .

Q. What computational strategies predict the environmental persistence of azo-chromium complexes?

  • Methodological Answer : Perform molecular dynamics simulations (GROMACS) to assess hydrolysis rates in aqueous systems. Use QSAR models (EPI Suite) to estimate biodegradation half-lives (e.g., t₁/₂ >60 days indicates low biodegradability). Experimental validation via OECD 301F tests (28-day aerobic degradation) confirms computational predictions .

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